Methyl 6,8-bis(sulfanyl)octanoate
Description
Methyl 6,8-bis(sulfanyl)octanoate is a sulfur-containing ester derived from 6,8-bis(sulfanyl)octanoic acid (dihydrolipoic acid, DHLA) through esterification. Structurally, it features an octanoate backbone with sulfhydryl (-SH) groups at positions 6 and 8, capped by a methyl ester group at the carboxyl terminus . This compound is closely related to lipoic acid, a naturally occurring dithiolane-ring-containing molecule renowned for its antioxidant properties.
Synthesis of this compound involves biomimetic approaches, such as disulfide exchange reactions or direct esterification of DHLA, as inferred from methods used for analogous disulfide derivatives . While its exact biological roles remain understudied, its parent acid, DHLA, is widely recognized for mitigating oxidative stress and modulating cellular redox signaling .
Properties
CAS No. |
50628-93-8 |
|---|---|
Molecular Formula |
C9H18O2S2 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
methyl 6,8-bis(sulfanyl)octanoate |
InChI |
InChI=1S/C9H18O2S2/c1-11-9(10)5-3-2-4-8(13)6-7-12/h8,12-13H,2-7H2,1H3 |
InChI Key |
SPKLEZPOTBFJPB-UHFFFAOYSA-N |
SMILES |
COC(=O)CCCCC(CCS)S |
Canonical SMILES |
COC(=O)CCCCC(CCS)S |
Synonyms |
dihydrolipoic acid methyl ester reduced lipoic acid methyl este |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Concentration of Sulfur-Containing Esters in Natural Sources
Research Findings
Synthesis and Stability: this compound is synthesized via disulfide exchange reactions, often yielding mixtures with disulfide byproducts (e.g., Methyl 6,8-bis(methyldisulfanyl)octanoate) . Its free -SH groups make it prone to oxidation, necessitating stabilization under inert conditions.
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